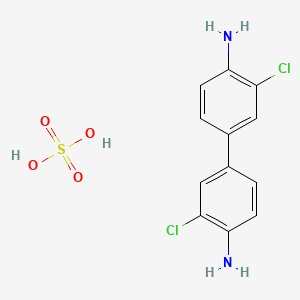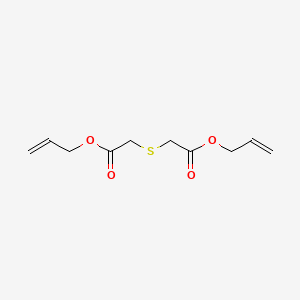![molecular formula C12H8N2 B13800207 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains a fused ring system incorporating both pyrrolo and benzimidazole moieties.
Preparation Methods
The synthesis of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with aromatic aldehydes and a thio derivative in an acetic acid medium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to natural nucleotides makes it a potential candidate for studying biological processes and interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and have been studied for their pharmacological properties.
Azoloazines: These compounds, which include purines and pyrimidines, are known for their biological activity and therapeutic applications.
The uniqueness of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) lies in its specific ring structure
Properties
Molecular Formula |
C12H8N2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,8-diazatetracyclo[7.5.0.02,7.011,14]tetradeca-2,4,6,8,11(14),12-hexaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-11-9(3-1)13-12-7-8-5-6-10(8)14(11)12/h1-6H,7H2 |
InChI Key |
YVYXQGSKGZFTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C2)N3C1=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
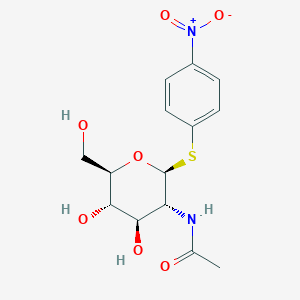
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
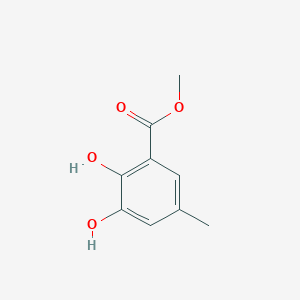
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
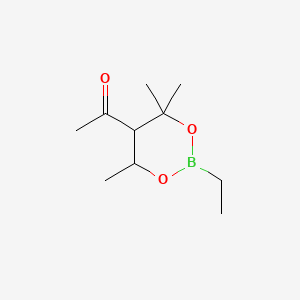

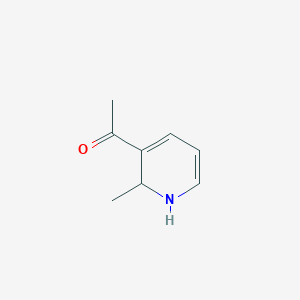
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
